1-(4-Chlorophenyl)-5-iodo-1-pentyne
Description
1-(4-Chlorophenyl)-5-iodo-1-pentyne is a halogenated alkyne featuring a 4-chlorophenyl group at the terminal position and an iodine atom at the fifth carbon of the pentynyl chain. This compound combines aromatic and aliphatic halogen substituents, which may influence its physicochemical properties and biological interactions. The presence of iodine, a heavy halogen with high polarizability, could enhance intermolecular interactions or metabolic stability compared to lighter halogens like chlorine or bromine.
Properties
Molecular Formula |
C11H10ClI |
|---|---|
Molecular Weight |
304.55 g/mol |
IUPAC Name |
1-chloro-4-(5-iodopent-1-ynyl)benzene |
InChI |
InChI=1S/C11H10ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1,3,9H2 |
InChI Key |
GDDKNALPTLBPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCI)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on halogenated aromatic compounds with shared structural motifs (e.g., 4-chlorophenyl groups, iodine/bromine substitutions) and their synthesis, properties, and bioactivity.
Structural and Functional Analogues
Table 1: Structural and Bioactivity Comparison
Key Observations :
- Halogen Effects : Chlorine and bromine in chalcones (e.g., compounds 2–4) correlate with cytotoxic activity against MCF-7 cells, whereas iodine’s role in the target compound remains unexplored . The trifluoromethyl group in triazoles enhances antitumor activity, suggesting aliphatic halogen substituents can modulate bioactivity .
- Structural Backbone: Chalcones (enones) and triazoles exhibit distinct reactivity compared to alkynes. The triple bond in this compound may confer unique electronic properties or serve as a synthetic handle for further functionalization.
Key Observations :
- Alkylation methods (e.g., ) may be adaptable for introducing iodine into aliphatic chains, though iodination typically requires specialized reagents (e.g., NIS or I2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
